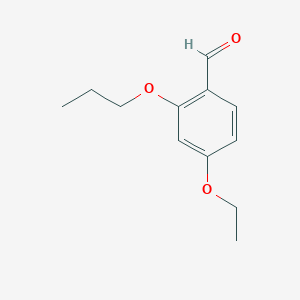
Benzothiazole, 5-methoxy-2-(2-pyridyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzothiazole, 5-methoxy-2-(2-pyridyl)-: is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a benzothiazole ring fused with a pyridine ring, with a methoxy group attached to the benzothiazole moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 5-methoxy-2-(2-pyridyl)- typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for Benzothiazole, 5-methoxy-2-(2-pyridyl)- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
Oxidation: Benzothiazole, 5-methoxy-2-(2-pyridyl)- can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
科学研究应用
Chemistry
In chemistry, Benzothiazole, 5-methoxy-2-(2-pyridyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, Benzothiazole, 5-methoxy-2-(2-pyridyl)- is investigated for its potential therapeutic applications. Its derivatives are being explored as potential drug candidates for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of corrosion inhibitors, dyes, and pigments. Its ability to form stable complexes with metals makes it valuable in materials science.
作用机制
The mechanism of action of Benzothiazole, 5-methoxy-2-(2-pyridyl)- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The methoxy and pyridine groups play crucial roles in its binding affinity and specificity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
相似化合物的比较
Similar Compounds
2-(2-Pyridyl)benzothiazole: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
5-Methoxybenzothiazole: Lacks the pyridine ring, which can influence its binding properties and applications.
2-(2-Pyridyl)benzimidazole: Contains a benzimidazole ring instead of benzothiazole, leading to different chemical and biological properties.
Uniqueness
Benzothiazole, 5-methoxy-2-(2-pyridyl)- is unique due to the presence of both the methoxy and pyridine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications across various fields, making it a compound of significant interest.
属性
CAS 编号 |
39876-33-0 |
|---|---|
分子式 |
C13H10N2OS |
分子量 |
242.30 g/mol |
IUPAC 名称 |
5-methoxy-2-pyridin-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C13H10N2OS/c1-16-9-5-6-12-11(8-9)15-13(17-12)10-4-2-3-7-14-10/h2-8H,1H3 |
InChI 键 |
UFPJZRHJGSFLKA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)SC(=N2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11998297.png)
![2-{[2-(Dimethylamino)ethyl]carbamoyl}benzoic acid](/img/structure/B11998304.png)

![N'-[(E)-(3-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11998322.png)



![N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11998344.png)



![2-Butyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11998374.png)
![(E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine](/img/structure/B11998377.png)

